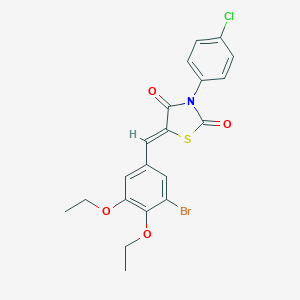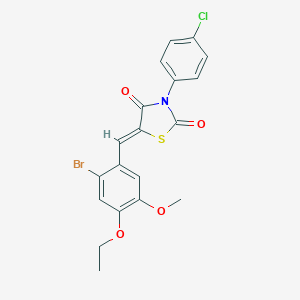![molecular formula C20H15ClN4O4S B301230 4-(2-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE](/img/structure/B301230.png)
4-(2-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, a dioxopyrazolidinylidene moiety, a pyrrolyl group, and a benzenesulfonamide group
準備方法
The synthesis of 4-(2-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the chlorophenyl intermediate.
Formation of the dioxopyrazolidinylidene moiety: The chlorophenyl intermediate is then reacted with a suitable dioxopyrazolidinylidene precursor under specific conditions to form the desired moiety.
Formation of the pyrrolyl group: The dioxopyrazolidinylidene intermediate is then reacted with a pyrrole derivative to form the pyrrolyl group.
Formation of the benzenesulfonamide group: Finally, the pyrrolyl intermediate is reacted with benzenesulfonyl chloride to form the desired benzenesulfonamide group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
4-(2-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form hydrolyzed products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs and pharmaceutical formulations.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or optical activity.
Biological Research: The compound is studied for its potential effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.
作用機序
The mechanism of action of 4-(2-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
類似化合物との比較
4-(2-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structural features but may differ in specific functional groups or substituents.
Chlorophenyl derivatives: These compounds contain a chlorophenyl group and may have similar chemical and biological properties.
Dioxopyrazolidinylidene derivatives: These compounds contain a dioxopyrazolidinylidene moiety and may have similar chemical reactivity and biological activity.
Pyrrolyl derivatives: These compounds contain a pyrrolyl group and may have similar chemical and biological properties.
Benzenesulfonamide derivatives: These compounds contain a benzenesulfonamide group and may have similar chemical and biological properties.
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
特性
分子式 |
C20H15ClN4O4S |
|---|---|
分子量 |
442.9 g/mol |
IUPAC名 |
4-[2-[(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H15ClN4O4S/c21-13-3-5-15(6-4-13)25-20(27)18(19(26)23-25)12-16-2-1-11-24(16)14-7-9-17(10-8-14)30(22,28)29/h1-12H,(H,23,26)(H2,22,28,29)/b18-12- |
InChIキー |
CXKBPGWCRBSGOF-PDGQHHTCSA-N |
SMILES |
C1=CN(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)S(=O)(=O)N |
異性体SMILES |
C1=CN(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)S(=O)(=O)N |
正規SMILES |
C1=CN(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)






![2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301158.png)
![2-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B301161.png)
![5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301167.png)
![2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301169.png)
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301170.png)
